MFCD22055239

Description

MFCD22055239 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. These compounds are characterized by their multidentate coordination capabilities, enabling stable binding to transition metals like palladium or iron .

Typical applications include catalytic cross-coupling reactions (e.g., Suzuki-Miyaura, Heck reactions) and asymmetric synthesis. For instance, MFCD28167899 (CAS 1022150-11-3) is utilized in palladium-catalyzed C–C bond formation due to its electron-rich phosphine groups, which enhance catalytic activity . Physical properties such as molecular weight (~486.57 g/mol for similar compounds), solubility in polar aprotic solvents (e.g., DMF, THF), and thermal stability are critical for industrial scalability .

Properties

Molecular Formula |

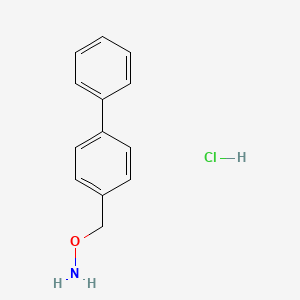

C13H14ClNO |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

O-[(4-phenylphenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C13H13NO.ClH/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9H,10,14H2;1H |

InChI Key |

DSBWIXKKLSGJFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CON.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD22055239 typically involves the reaction of 4-biphenylylmethyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an inert atmosphere, often using solvents like methanol or DMSO to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: MFCD22055239 undergoes various types of reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted hydroxylamines.

Scientific Research Applications

Chemistry: In chemistry, MFCD22055239 is used as a reagent in the synthesis of other complex molecules. It is particularly useful in the formation of oximes and hydroxamic acids.

Medicine: Medically, it has been explored for its potential in treating diseases like tuberculosis due to its ability to inhibit certain bacterial enzymes .

Industry: Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of MFCD22055239 involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Critical Analysis of Research Trends

Recent studies highlight the following trends:

- Hybrid Ligands : Compounds combining phosphine and alkene moieties (e.g., this compound analogs) demonstrate superior catalytic longevity in continuous-flow reactors compared to traditional ligands .

- Green Chemistry : Water-soluble variants (e.g., sodium salts of boronic acids) are prioritized for sustainable synthesis, though they face challenges in catalyst recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.